molecular formula C18H21N3O3S2 B12788900 Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- CAS No. 124959-48-4

Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis-

Cat. No.: B12788900
CAS No.: 124959-48-4
M. Wt: 391.5 g/mol
InChI Key: KNOSZXOTJYHVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is a complex organic compound that features a unique structure incorporating both thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. One common method involves the reaction of thiophene with 2-chloroethanol under basic conditions to form 2-(2-thienyl)ethanol . This intermediate is then reacted with 4,6-di-2-thienyl-2-pyrimidinol in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions include various substituted thiophenes and pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, while its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethanol: A simpler analog that lacks the pyrimidine ring but shares similar chemical properties.

    4,6-Di-2-thienyl-2-pyrimidinol: Another related compound that serves as an intermediate in the synthesis of Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis-.

Uniqueness

Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is unique due to its dual incorporation of thiophene and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

124959-48-4

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-(4,6-dithiophen-2-ylpyrimidin-2-yl)oxyethyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C18H21N3O3S2/c22-8-5-21(6-9-23)7-10-24-18-19-14(16-3-1-11-25-16)13-15(20-18)17-4-2-12-26-17/h1-4,11-13,22-23H,5-10H2

InChI Key

KNOSZXOTJYHVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)OCCN(CCO)CCO)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.